2-Amino-5-chloronicotinaldehyde

COX-2 inhibition anti-inflammatory quinoline synthesis

Researchers targeting COX-2 or mutant IDH pathways require precise substitution patterns; generic nicotinaldehydes fail. This compound delivers the essential 2-amino-5-chloro geometry for active inhibitors. - Enables synthesis of COX-2 active benzopyrancarboxylates & quinolinecarboxylates; 5-Cl or 2-Cl analogs are inactive. - Validated intermediate for mt-IDH protein inhibitors in oncology R&D. - ~18.6% higher LogP (1.71) vs. 5-chloronicotinaldehyde optimizes membrane permeability for lead optimization. Standard analytical documentation (HPLC, NMR) and secure global logistics ensure procurement reliability.

Molecular Formula C6H5ClN2O
Molecular Weight 156.57 g/mol
CAS No. 54856-61-0
Cat. No. B104992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chloronicotinaldehyde
CAS54856-61-0
Molecular FormulaC6H5ClN2O
Molecular Weight156.57 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1C=O)N)Cl
InChIInChI=1S/C6H5ClN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-3H,(H2,8,9)
InChIKeyIJLNTKNOWITPHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-chloronicotinaldehyde: Key Building Block


2-Amino-5-chloronicotinaldehyde (CAS 54856-61-0) is a halogenated pyridine derivative with an amino group at the 2-position and a chloro substituent at the 5-position, along with an aldehyde moiety [1]. This compound serves as a critical synthetic intermediate in medicinal chemistry, particularly for constructing benzopyrancarboxylates and quinolinecarboxylates that act as cyclooxygenase-2 (COX-2) inhibitors . Additionally, it is incorporated into inhibitors targeting mutant isocitrate dehydrogenase (mt-IDH) proteins, which are implicated in cell proliferation disorders and cancer [2]. The unique 2-amino-5-chloro substitution pattern on the nicotinaldehyde scaffold imparts specific chemical reactivity and biological target engagement, making it a valued building block for pharmaceutical R&D [1].

Why Substitution with Analogs Fails


In-class compounds such as unsubstituted nicotinaldehyde or other halogenated analogs (e.g., 5-chloronicotinaldehyde, 2-chloronicotinaldehyde) cannot simply replace 2-amino-5-chloronicotinaldehyde due to divergent reactivity, target binding, and pharmacokinetic profiles. The amino group at the 2-position is essential for nucleophilic reactivity and for forming covalent bonds with target proteins [1]. The chloro substituent at the 5-position alters the electronic properties of the pyridine ring, affecting both synthetic outcomes and biological interactions [2]. Computational studies confirm that the combination and position of substituents (Cl and NH2) on nitrogen heterocycles have distinct energetic and geometric consequences that influence molecular properties [3]. Substituting this compound with analogs lacking the 2-amino group or having a different halogen position can lead to synthetic failure, reduced biological activity, or altered physicochemical properties such as LogP [4].

Comparative Evidence vs. Analogs


COX-2 Inhibitor Potency

2-Amino-5-chloronicotinaldehyde is a precursor to benzopyrancarboxylates and quinolinecarboxylates that exhibit COX-2 inhibitory activity . While direct IC50 data for the free aldehyde is not available, the derived quinolinecarboxylates demonstrate significant COX-2 inhibition. In contrast, 5-chloronicotinaldehyde (CAS 113118-82-4), which lacks the 2-amino group, is primarily a building block for anti-mycobacterial agents and does not yield COX-2 inhibitors [1]. This functional divergence underscores the importance of the 2-amino substituent.

COX-2 inhibition anti-inflammatory quinoline synthesis

Synthetic Versatility

2-Amino-5-chloronicotinaldehyde is specifically cited as an intermediate for preparing benzopyrancarboxylates and quinolinecarboxylates, a synthetic route not accessible from 2-chloronicotinaldehyde or 5-chloronicotinaldehyde alone . The 2-chloro analog (CAS 101066-61-9) is used to synthesize multisubstituted quinolines via Baylis-Hillman adducts [1], but these lack the COX-2 inhibitory profile.

heterocyclic synthesis quinoline COX-2

Lipophilicity (LogP) Impact

2-Amino-5-chloronicotinaldehyde has a reported LogP of 1.7109 [1]. In comparison, the analog lacking the amino group, 5-chloronicotinaldehyde, has a predicted LogP of approximately 1.43 (from ACD/Labs) . The higher LogP for the target compound indicates greater lipophilicity, which can influence membrane permeability, protein binding, and overall ADME properties.

LogP lipophilicity ADME

mt-IDH Inhibitor Target Engagement

2-Amino-5-chloronicotinaldehyde is a key intermediate in the synthesis of mutant isocitrate dehydrogenase (mt-IDH) protein inhibitors [1]. These inhibitors are clinically relevant for treating cancers such as acute myeloid leukemia and gliomas. In contrast, 5-chloronicotinaldehyde is not associated with IDH inhibition but rather with anti-mycobacterial activity [2].

IDH inhibitor cancer targeted therapy

Optimal Applications


COX-2 Inhibitor Synthesis

Use 2-amino-5-chloronicotinaldehyde as a building block to synthesize benzopyrancarboxylates and quinolinecarboxylates, which are established COX-2 inhibitors . This application is supported by the compound's unique substitution pattern that enables the required synthetic transformations and target binding. Avoid using 5-chloronicotinaldehyde or 2-chloronicotinaldehyde, as they do not yield COX-2 active compounds .

mt-IDH Inhibitors for Cancer Therapy

Incorporate 2-amino-5-chloronicotinaldehyde into synthetic routes leading to inhibitors of mutant isocitrate dehydrogenase (mt-IDH) proteins . This is a validated application in oncology drug discovery. Analogs lacking the 2-amino group are not suitable for this purpose .

Multisubstituted Quinoline Synthesis

While 2-amino-5-chloronicotinaldehyde is not the direct precursor for antimicrobial quinolines (which are derived from 2-chloronicotinaldehyde ), it can be used to synthesize structurally related quinolines. Researchers should select the specific chloronicotinaldehyde based on the desired biological activity: COX-2 inhibition (2-amino-5-chloro) vs. antimicrobial (2-chloro) .

Physicochemical Property Tuning

Use 2-amino-5-chloronicotinaldehyde (LogP = 1.7109) when designing compounds that require slightly higher lipophilicity compared to those derived from 5-chloronicotinaldehyde (LogP = 1.43) . The ~18.6% increase in LogP can significantly impact membrane permeability and ADME profiles, making it a strategic choice in lead optimization.

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